molecular formula C16H12BrNO2 B12589216 Phenol, 2-[5-(3-bromophenyl)-3-isoxazolyl]-4-methyl- CAS No. 651021-71-5

Phenol, 2-[5-(3-bromophenyl)-3-isoxazolyl]-4-methyl-

Cat. No.: B12589216
CAS No.: 651021-71-5
M. Wt: 330.17 g/mol
InChI Key: CTVJQAGJMUYAOF-UHFFFAOYSA-N
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Description

Phenol, 2-[5-(3-bromophenyl)-3-isoxazolyl]-4-methyl- is an organic compound that belongs to the class of bromophenols This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[5-(3-bromophenyl)-3-isoxazolyl]-4-methyl- typically involves the following steps:

    Bromination of Phenol: The initial step involves the bromination of phenol to introduce the bromine atom. This is usually achieved through electrophilic halogenation using bromine in the presence of a catalyst.

    Formation of Isoxazole Ring: The next step involves the formation of the isoxazole ring. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[5-(3-bromophenyl)-3-isoxazolyl]-4-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

Phenol, 2-[5-(3-bromophenyl)-3-isoxazolyl]-4-methyl- has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein interactions due to its ability to interact with biological macromolecules.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Phenol, 2-[5-(3-bromophenyl)-3-isoxazolyl]-4-methyl- involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and isoxazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound can affect various biochemical pathways, making it a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

    2-Bromophenol: A simpler brominated phenol with similar reactivity but lacking the isoxazole ring.

    3-Bromophenol: Another brominated phenol with the bromine atom in a different position.

    4-Methylphenol: A methylated phenol without the bromine atom or isoxazole ring.

Uniqueness

Phenol, 2-[5-(3-bromophenyl)-3-isoxazolyl]-4-methyl- is unique due to the presence of both the bromine atom and the isoxazole ring, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

651021-71-5

Molecular Formula

C16H12BrNO2

Molecular Weight

330.17 g/mol

IUPAC Name

2-[5-(3-bromophenyl)-1,2-oxazol-3-yl]-4-methylphenol

InChI

InChI=1S/C16H12BrNO2/c1-10-5-6-15(19)13(7-10)14-9-16(20-18-14)11-3-2-4-12(17)8-11/h2-9,19H,1H3

InChI Key

CTVJQAGJMUYAOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NOC(=C2)C3=CC(=CC=C3)Br

Origin of Product

United States

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